(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Description
The compound “(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone” is a heterocyclic hybrid molecule combining quinoline, pyrazoline, and furan moieties. Its structure features a 2-chloro-6-ethoxyquinoline core linked to a 4,5-dihydropyrazole ring, which is further substituted with a phenyl group and a furan-2-yl methanone group.
Synthetic routes for analogous pyrazoline derivatives often involve cyclocondensation reactions. For example, Vidhya K. R. () demonstrated that refluxing intermediates with substituted benzoyl chlorides in pyridine yields structurally similar pyrazoline-methanone hybrids. This suggests that the target compound may be synthesized via analogous methods, leveraging nucleophilic acyl substitution or cyclization reactions under reflux conditions .
Properties
IUPAC Name |
[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJZBPFQXRHHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent studies and findings.
Chemical Structure and Synthesis
The compound features multiple functional groups that contribute to its biological activity:
- Quinoline moiety : Known for various pharmacological effects.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
- Furan group : Contributes to the compound's reactivity and biological interactions.
The synthesis typically involves multi-step organic reactions, which may include the use of retrosynthetic analysis to identify suitable precursors. For instance, a common synthetic route may involve the reaction of appropriate halogenated quinolines with pyrazole derivatives under specific conditions to yield the final product.
Anticancer Properties
Emerging research indicates that quinoline-pyrazoline hybrids exhibit promising anticancer activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Cell cycle arrest : Inhibition of cell proliferation by interfering with the normal cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
For example, one study reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
Anti-inflammatory Effects
In addition to anticancer properties, compounds containing quinoline and pyrazole structures have been noted for their anti-inflammatory effects . These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation pathways .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of various quinoline-pyrazoline derivatives, including our compound of interest. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Oxidative stress induction |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a related compound. The study reported a significant reduction in edema in a rat model when treated with the pyrazoline derivative:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 | 45 |
| Compound Dose 2 | 70 |
This data highlights the potential application of such compounds in treating inflammatory conditions .
Comparison with Similar Compounds
Key Observations:
Quinoline Modifications: The ethoxy group in the target compound (vs. Chlorine at position 2 of quinoline is conserved across all analogues, suggesting its critical role in electronic or steric interactions .
Pyrazoline Substituents: The furan-2-yl methanone group in the target compound distinguishes it from the ethanone and methylquinoline substituents in analogues. Furan’s electron-rich aromatic system may improve interactions with biological targets like enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
